Cas no 2680706-14-1 (Tert-butyl 4-acetyl-3-(hydroxymethyl)-3-methylpiperazine-1-carboxylate)

Tert-butyl 4-acetyl-3-(hydroxymethyl)-3-methylpiperazine-1-carboxylate 化学的及び物理的性質
名前と識別子
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- tert-butyl 4-acetyl-3-(hydroxymethyl)-3-methylpiperazine-1-carboxylate
- 2680706-14-1
- EN300-28309005
- F98258
- TERT-BUTYL 4-ACETYL-3-(HYDROXYMETHYL)-3-METHYL-PIPERAZINE-1-CARBOXYLATE
- Tert-butyl 4-acetyl-3-(hydroxymethyl)-3-methylpiperazine-1-carboxylate
-
- インチ: 1S/C13H24N2O4/c1-10(17)15-7-6-14(8-13(15,5)9-16)11(18)19-12(2,3)4/h16H,6-9H2,1-5H3
- InChIKey: LRVVTZZVSPENSI-UHFFFAOYSA-N
- ほほえんだ: OCC1(C)CN(C(=O)OC(C)(C)C)CCN1C(C)=O
計算された属性
- せいみつぶんしりょう: 272.17360725g/mol
- どういたいしつりょう: 272.17360725g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 19
- 回転可能化学結合数: 3
- 複雑さ: 364
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 70.1Ų
- 疎水性パラメータ計算基準値(XlogP): -0.1
Tert-butyl 4-acetyl-3-(hydroxymethyl)-3-methylpiperazine-1-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28309005-0.1g |
tert-butyl 4-acetyl-3-(hydroxymethyl)-3-methylpiperazine-1-carboxylate |
2680706-14-1 | 95.0% | 0.1g |
$1384.0 | 2025-03-19 | |
Enamine | EN300-28309005-0.05g |
tert-butyl 4-acetyl-3-(hydroxymethyl)-3-methylpiperazine-1-carboxylate |
2680706-14-1 | 95.0% | 0.05g |
$1320.0 | 2025-03-19 | |
Enamine | EN300-28309005-10.0g |
tert-butyl 4-acetyl-3-(hydroxymethyl)-3-methylpiperazine-1-carboxylate |
2680706-14-1 | 95.0% | 10.0g |
$6758.0 | 2025-03-19 | |
Enamine | EN300-28309005-10g |
tert-butyl 4-acetyl-3-(hydroxymethyl)-3-methylpiperazine-1-carboxylate |
2680706-14-1 | 10g |
$6758.0 | 2023-09-07 | ||
Enamine | EN300-28309005-1g |
tert-butyl 4-acetyl-3-(hydroxymethyl)-3-methylpiperazine-1-carboxylate |
2680706-14-1 | 1g |
$1572.0 | 2023-09-07 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBUF392-1g |
tert-butyl 4-acetyl-3-(hydroxymethyl)-3-methyl-piperazine-1-carboxylate |
2680706-14-1 | 97% | 1g |
¥3888.0 | 2024-04-20 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBUF392-5g |
tert-butyl 4-acetyl-3-(hydroxymethyl)-3-methyl-piperazine-1-carboxylate |
2680706-14-1 | 97% | 5g |
¥11664.0 | 2024-04-20 | |
Enamine | EN300-28309005-2.5g |
tert-butyl 4-acetyl-3-(hydroxymethyl)-3-methylpiperazine-1-carboxylate |
2680706-14-1 | 95.0% | 2.5g |
$3080.0 | 2025-03-19 | |
Enamine | EN300-28309005-1.0g |
tert-butyl 4-acetyl-3-(hydroxymethyl)-3-methylpiperazine-1-carboxylate |
2680706-14-1 | 95.0% | 1.0g |
$1572.0 | 2025-03-19 | |
Enamine | EN300-28309005-0.5g |
tert-butyl 4-acetyl-3-(hydroxymethyl)-3-methylpiperazine-1-carboxylate |
2680706-14-1 | 95.0% | 0.5g |
$1509.0 | 2025-03-19 |
Tert-butyl 4-acetyl-3-(hydroxymethyl)-3-methylpiperazine-1-carboxylate 関連文献
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Zhimin Dong,Zifan Li,Yue Feng,Wenjie Dong,Ting Wang,Zhongping Cheng,Youqun Wang,Ying Dai,Xiaohong Cao,Yuhui Liu Environ. Sci.: Nano, 2021,8, 2372-2385
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Dan-Dan Wang,Qiang Jin,Li-Wei Zou,Jie Hou,Xia Lv,Wei Lei,Hai-Ling Cheng,Guang-Bo Ge,Ling Yang Chem. Commun., 2016,52, 3183-3186
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Zhongxu Wang,Jingxiang Zhao,Jingyang Wang,Carlos R. Cabrera,Zhongfang Chen J. Mater. Chem. A, 2018,6, 7547-7556
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Xuejuan Zhang,Chen Wang,Ying Huang,Ping Hu,Guanlin Wang,Yingtong Cui,Xiao Xia,Ziqiang Zhou,Xin Pan,Chuanbin Wu J. Mater. Chem. B, 2021,9, 8121-8137
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Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
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Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346
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Sanjay Ghosh,Abdulaziz S. Alghunaim,Mohammed H. Al-mashhadani,Michal P. Krompiec,Megan Hallett,Igor F. Perepichka J. Mater. Chem. C, 2018,6, 3762-3773
Tert-butyl 4-acetyl-3-(hydroxymethyl)-3-methylpiperazine-1-carboxylateに関する追加情報
Introduction to Tert-butyl 4-acetyl-3-(hydroxymethyl)-3-methylpiperazine-1-carboxylate (CAS No. 2680706-14-1)
Tert-butyl 4-acetyl-3-(hydroxymethyl)-3-methylpiperazine-1-carboxylate, with the chemical formula corresponding to its CAS number 2680706-14-1, is a compound of significant interest in the field of pharmaceutical chemistry. This compound belongs to the piperazine class, which is widely recognized for its diverse biological activities and applications in drug development. The presence of multiple functional groups, including an acetyl group, a hydroxymethyl group, and a tert-butyl moiety, makes this molecule a versatile intermediate in synthetic chemistry and a potential candidate for further pharmacological exploration.
The structural features of Tert-butyl 4-acetyl-3-(hydroxymethyl)-3-methylpiperazine-1-carboxylate contribute to its unique chemical properties and reactivity. The acetyl group can participate in various chemical reactions, such as condensation and hydrolysis, while the hydroxymethyl group introduces both hydrophilic and reactive sites. The tert-butyl group enhances the lipophilicity of the molecule, which can be crucial for membrane permeability and bioavailability in drug formulations. These characteristics make it an attractive scaffold for designing novel therapeutic agents.
In recent years, there has been growing interest in piperazine derivatives due to their potential applications in treating various diseases. Research has shown that piperazine-based compounds can exhibit antimicrobial, antiviral, anti-inflammatory, and anticancer properties. Specifically, Tert-butyl 4-acetyl-3-(hydroxymethyl)-3-methylpiperazine-1-carboxylate has been explored as a precursor in the synthesis of more complex molecules with enhanced pharmacological activity. For instance, studies have demonstrated its utility in generating derivatives that target specific enzymatic pathways involved in disease progression.
The synthesis of Tert-butyl 4-acetyl-3-(hydroxymethyl)-3-methylpiperazine-1-carboxylate involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The process typically begins with the formation of the piperazine core, followed by functionalization at the 4-position with an acetyl group. Subsequent introduction of the hydroxymethyl and tert-butyl groups completes the molecular structure. Advanced synthetic techniques, such as catalytic hydrogenation and protecting group strategies, are often employed to achieve the desired product with minimal side reactions.
One of the most compelling aspects of Tert-butyl 4-acetyl-3-(hydroxymethyl)-3-methylpiperazine-1-carboxylate is its potential as a building block for drug discovery. Its structural flexibility allows chemists to modify various functional groups while maintaining the core piperazine framework. This adaptability has led to several innovative approaches in medicinal chemistry. For example, researchers have incorporated this compound into libraries of molecules for high-throughput screening (HTS) to identify novel lead compounds with therapeutic potential.
The pharmacological profile of derivatives derived from Tert-butyl 4-acetyl-3-(hydroxymethyl)-3-methylpiperazine-1-carboxylate has been extensively studied in preclinical models. These studies have highlighted its ability to interact with biological targets such as receptors and enzymes, modulating cellular processes accordingly. Notably, some derivatives have shown promising results in treating neurological disorders by acting on neurotransmitter systems. The tert-butyl group's lipophilic nature enhances blood-brain barrier penetration, making it an ideal candidate for central nervous system (CNS) drug development.
The industrial significance of Tert-butyl 4-acetyl-3-(hydroxymethyl)-3-methylpiperazine-1-carboxylate extends beyond academic research. Pharmaceutical companies are increasingly investing in synthesizing advanced intermediates like this one to streamline drug development pipelines. The compound's well-documented synthetic pathways and favorable physicochemical properties make it a valuable asset in large-scale production environments. Additionally, its role as a precursor for multiple drug candidates underscores its versatility and economic importance.
In conclusion, Tert-butyl 4-acetyl-3-(hydroxymethyl)-3-methylpiperazine-1-carboxylate (CAS No. 2680706-14-1) represents a fascinating compound with broad applications in pharmaceutical chemistry. Its unique structural features and reactivity make it a valuable intermediate for synthesizing novel therapeutic agents targeting various diseases. As research continues to uncover new biological activities and synthetic methodologies, this compound is poised to play an even greater role in drug discovery and development.
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